(2R,3R,4R,5S,6R)-6-(hydroxymethyl)-3-[(4-methoxyphenyl)methylideneamino]oxane-2,4,5-triol
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Overview
Description
The compound (2R,3R,4R,5S,6R)-6-(hydroxymethyl)-3-[(4-methoxyphenyl)methylideneamino]oxane-2,4,5-triol is a complex organic molecule characterized by its unique structure, which includes a hydroxymethyl group and a methoxyphenylmethylideneamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5S,6R)-6-(hydroxymethyl)-3-[(4-methoxyphenyl)methylideneamino]oxane-2,4,5-triol typically involves multiple steps. The process begins with the preparation of the oxane ring, followed by the introduction of the hydroxymethyl group. The methoxyphenylmethylideneamino group is then added through a series of reactions involving specific reagents and catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to control the reaction conditions precisely. The process may also include purification steps, such as crystallization or chromatography, to isolate the final product from any impurities.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4R,5S,6R)-6-(hydroxymethyl)-3-[(4-methoxyphenyl)methylideneamino]oxane-2,4,5-triol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The methoxyphenylmethylideneamino group can be reduced to form a primary amine.
Substitution: The hydroxyl groups on the oxane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while reduction of the methoxyphenylmethylideneamino group can produce a primary amine derivative.
Scientific Research Applications
Chemistry
In chemistry, (2R,3R,4R,5S,6R)-6-(hydroxymethyl)-3-[(4-methoxyphenyl)methylideneamino]oxane-2,4,5-triol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties and functions.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules, such as enzymes and receptors. Its ability to form hydrogen bonds and participate in various chemical reactions makes it a valuable tool for probing biological systems.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new drugs or treatments.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (2R,3R,4R,5S,6R)-6-(hydroxymethyl)-3-[(4-methoxyphenyl)methylideneamino]oxane-2,4,5-triol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl and amino groups can form hydrogen bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2R,3R,4R,5S,6R)-6-(hydroxymethyl)-3-[(4-methoxyphenyl)methylideneamino]oxane-2,4,5-triol include other oxane derivatives with different substituents, such as:
- (2R,3R,4R,5S,6R)-6-(hydroxymethyl)-3-[(4-hydroxyphenyl)methylideneamino]oxane-2,4,5-triol
- (2R,3R,4R,5S,6R)-6-(hydroxymethyl)-3-[(4-chlorophenyl)methylideneamino]oxane-2,4,5-triol
Uniqueness
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and physical properties. These properties make it suitable for specific applications that other similar compounds may not be able to fulfill.
Properties
Molecular Formula |
C14H19NO6 |
---|---|
Molecular Weight |
297.30 g/mol |
IUPAC Name |
(2R,3R,4R,5S,6R)-6-(hydroxymethyl)-3-[(4-methoxyphenyl)methylideneamino]oxane-2,4,5-triol |
InChI |
InChI=1S/C14H19NO6/c1-20-9-4-2-8(3-5-9)6-15-11-13(18)12(17)10(7-16)21-14(11)19/h2-6,10-14,16-19H,7H2,1H3/t10-,11-,12-,13-,14-/m1/s1 |
InChI Key |
NMMULIPYJSFGRK-DHGKCCLASA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C=N[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O)CO)O)O |
Canonical SMILES |
COC1=CC=C(C=C1)C=NC2C(C(C(OC2O)CO)O)O |
Origin of Product |
United States |
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